1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-methylpiperazine
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Overview
Description
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-methylpiperazine is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the 1,2,4-oxadiazole ring, a well-known pharmacophore, adds to its significance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-methylpiperazine typically involves multiple steps. One common method includes the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient formation of the 1,2,4-oxadiazole ring without the need for protective groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Cyclization: The oxadiazole ring can participate in cyclization reactions to form other heterocycles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens and nitrating agents are used under acidic conditions.
Cyclization: Catalysts such as zinc chloride can facilitate cyclization reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different pharmacological or material properties.
Scientific Research Applications
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-methylpiperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-methylpiperazine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ataluren: Used for the treatment of Duchenne muscular dystrophy.
Azilsartan: Applied for hypertension medication.
Opicapone: Approved as adjunctive therapy for Parkinson’s disease.
Uniqueness
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)-2-nitrophenyl]-4-methylpiperazine is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted drug design and material applications.
Properties
IUPAC Name |
3-ethyl-5-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O3/c1-3-14-16-15(23-17-14)11-4-5-12(13(10-11)20(21)22)19-8-6-18(2)7-9-19/h4-5,10H,3,6-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVDGDVDNQGWFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)C2=CC(=C(C=C2)N3CCN(CC3)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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